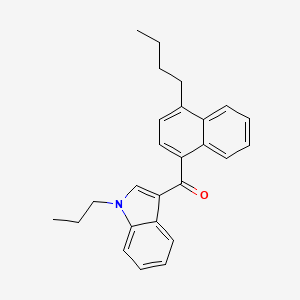
(4-butylnaphthalen-1-yl)(1-propyl-1H-indol-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Butylnaphthalene-1-carbonyl)-1-propyl-1H-indole: is a synthetic compound with the molecular formula C26H27NO . It is known for its unique structure, which includes a naphthalene ring substituted with a butyl group and an indole ring substituted with a propyl group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Butylnaphthalene-1-carbonyl)-1-propyl-1H-indole typically involves the following steps:
Formation of the Naphthalene Derivative: The starting material, naphthalene, is alkylated with butyl bromide in the presence of a strong base such as sodium hydride to form 4-butylnaphthalene.
Acylation: The 4-butylnaphthalene is then acylated using a suitable acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride to form 4-butylnaphthalene-1-carbonyl chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions:
Oxidation: 3-(4-Butylnaphthalene-1-carbonyl)-1-propyl-1H-indole can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the carbonyl group into an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nitro compounds, Lewis acids, and bases.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted derivatives.
科学研究应用
Chemistry: 3-(4-Butylnaphthalene-1-carbonyl)-1-propyl-1H-indole is used as a building block in organic synthesis, particularly in the development of novel organic compounds and materials.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its biological activity and potential therapeutic applications.
Medicine: The compound is investigated for its potential pharmacological properties, including its ability to interact with specific molecular targets, which could lead to the development of new drugs for various diseases.
Industry: In the industrial sector, 3-(4-Butylnaphthalene-1-carbonyl)-1-propyl-1H-indole is explored for its potential use in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties .
作用机制
The mechanism of action of 3-(4-Butylnaphthalene-1-carbonyl)-1-propyl-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s structure allows it to fit into the active sites of these targets, thereby influencing their activity. This can result in various biological effects, such as inhibition or activation of specific pathways, which are crucial for its potential therapeutic applications .
相似化合物的比较
- 3-(4-Methylnaphthalene-1-carbonyl)-1-propyl-1H-indole
- 3-(4-Ethylnaphthalene-1-carbonyl)-1-propyl-1H-indole
- 3-(4-Isopropylnaphthalene-1-carbonyl)-1-propyl-1H-indole
Comparison: Compared to its analogs, 3-(4-Butylnaphthalene-1-carbonyl)-1-propyl-1H-indole exhibits unique properties due to the presence of the butyl group, which can influence its chemical reactivity and biological activity. The longer alkyl chain in the butyl group can enhance hydrophobic interactions, potentially leading to stronger binding affinity with molecular targets and improved pharmacokinetic properties .
属性
CAS 编号 |
824960-04-5 |
|---|---|
分子式 |
C26H27NO |
分子量 |
369.5 g/mol |
IUPAC 名称 |
(4-butylnaphthalen-1-yl)-(1-propylindol-3-yl)methanone |
InChI |
InChI=1S/C26H27NO/c1-3-5-10-19-15-16-23(21-12-7-6-11-20(19)21)26(28)24-18-27(17-4-2)25-14-9-8-13-22(24)25/h6-9,11-16,18H,3-5,10,17H2,1-2H3 |
InChI 键 |
XHIXPRIGTFMZHJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


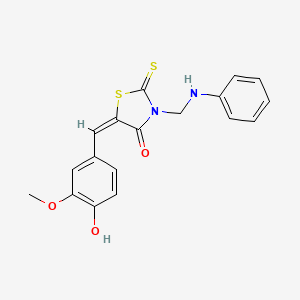
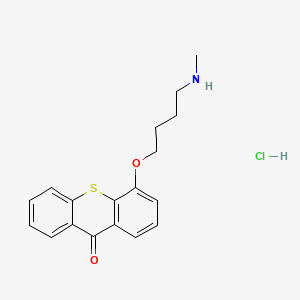
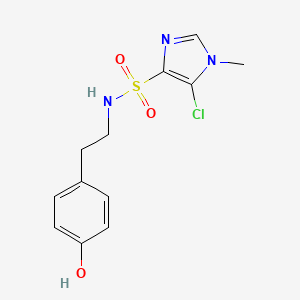

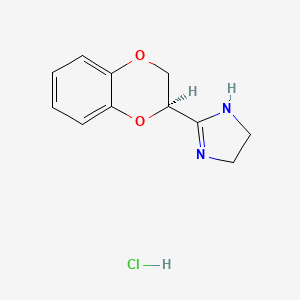
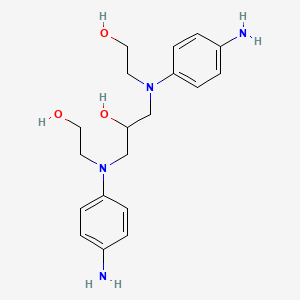
![N-(4-chloropyridin-3-yl)-4-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]piperazine-1-carboxamide;hydrochloride](/img/structure/B15190499.png)
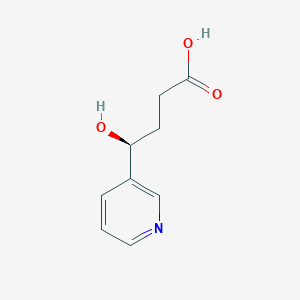
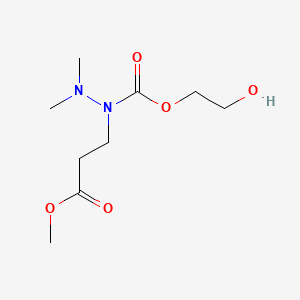
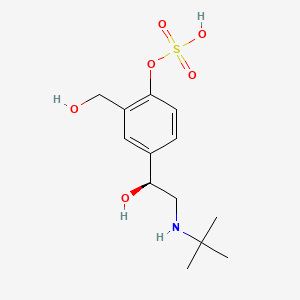
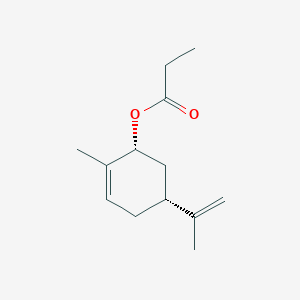
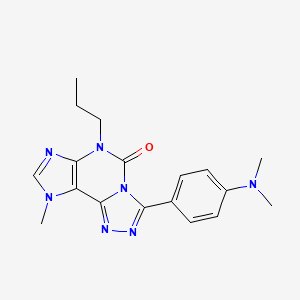

![[(3S,3aR,6S,6aS)-3-[4-(pyridine-3-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15190542.png)
